Cas no 956723-13-0 (1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde)
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-phenethyl-2H-pyrazole-3-carbaldehyde
- 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde
- GNKMLUZRQKOBEF-UHFFFAOYSA-N
-
- MDL: MFCD17676808
- Inchi: 1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2
- InChI Key: GNKMLUZRQKOBEF-UHFFFAOYSA-N
- SMILES: O=CC1=CC=NN1CCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 202
- Topological Polar Surface Area: 34.9
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B521940-5mg |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B521940-10mg |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B521940-50mg |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 50mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-99706-0.05g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 0.05g |
$293.0 | 2025-02-21 | |
| Enamine | EN300-99706-0.1g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 0.1g |
$437.0 | 2025-02-21 | |
| Enamine | EN300-99706-0.25g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 0.25g |
$623.0 | 2025-02-21 | |
| Enamine | EN300-99706-0.5g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 0.5g |
$980.0 | 2025-02-21 | |
| Enamine | EN300-99706-1.0g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
| Enamine | EN300-99706-2.5g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 | |
| Enamine | EN300-99706-5.0g |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde |
956723-13-0 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 |
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde
Comprehensive Overview of 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde (CAS No. 956723-13-0)
1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde (CAS No. 956723-13-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic chemistry. This compound, characterized by its unique pyrazole core and aldehyde functional group, serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, which includes a phenylethyl substituent, enhances its potential applications in drug discovery and functional material development.
The growing interest in 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde is driven by its relevance to current research trends, such as the development of novel heterocyclic compounds for pharmaceutical applications. Researchers are particularly intrigued by its potential role in designing enzyme inhibitors and receptor modulators, which are critical in treating diseases like cancer and neurological disorders. Additionally, its aldehyde group offers a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
In the context of green chemistry and sustainable practices, 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde is being explored for its compatibility with eco-friendly synthetic routes. The compound's stability and reactivity under mild conditions align with the industry's shift toward reducing hazardous waste and energy consumption. This aspect resonates with the increasing demand for sustainable chemical processes, a topic frequently searched by professionals and academics alike.
Another area of interest is the compound's potential in material science. Its aromatic and heterocyclic structure makes it a candidate for designing advanced polymers and organic electronic materials. With the rise of flexible electronics and optoelectronic devices, researchers are investigating how derivatives of 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde can contribute to next-generation technologies. This aligns with popular search queries related to innovative materials and electronic applications.
From a commercial perspective, the demand for 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde is expected to grow, driven by its multifaceted applications. Suppliers and manufacturers are focusing on optimizing production methods to meet the needs of research institutions and industries. Frequently asked questions (FAQs) about this compound often revolve around its synthesis protocols, purity standards, and handling precautions, reflecting the practical concerns of end-users.
In summary, 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde (CAS No. 956723-13-0) stands out as a promising compound with broad applicability across multiple scientific disciplines. Its structural features and reactivity profile make it a valuable asset in drug discovery, material science, and sustainable chemistry. As research continues to uncover new possibilities, this compound is poised to remain a focal point in both academic and industrial settings.
956723-13-0 (1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)